molecular formula C25H36F5N3O10 B605886 Azido-PEG8-PFP ester CAS No. 2055014-62-3

Azido-PEG8-PFP ester

Cat. No.: B605886
CAS No.: 2055014-62-3
M. Wt: 633.57
InChI Key: FLLXHBTXSPGUHL-UHFFFAOYSA-N
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Description

This compound contains an azide group and a pentafluorophenyl ester group, which facilitate its use in click chemistry and bioconjugation applications .

Scientific Research Applications

Azido-PEG8-PFP ester is widely used in scientific research due to its versatility and reactivity. Some key applications include:

    Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.

    Biology: Facilitates the labeling of proteins, oligonucleotides, and other biomolecules for imaging and tracking studies.

    Medicine: Employed in drug delivery systems and the development of targeted therapeutics.

    Industry: Utilized in the production of advanced materials and nanotechnology applications.

Mechanism of Action

Target of Action

Azido-PEG8-PFP ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of proteins .

Mode of Action

This compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow this compound to bind to its targets and form PROTAC molecules .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within cells . By forming PROTAC molecules, this compound can selectively target proteins for degradation, thereby influencing the associated biochemical pathways .

Pharmacokinetics

It’s known that the compound is a peg-based linker , which generally improves the water solubility of the compound This could potentially enhance its bioavailability

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This occurs through the ubiquitin-proteasome system, leading to changes at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAc and SPAAC reactions could be affected by the presence of copper ions and the specific environmental conditions . Additionally, the stability of the compound may be influenced by factors such as temperature and light .

Safety and Hazards

When handling Azido-PEG8-PFP ester, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Azido-PEG8-PFP ester is a promising compound in the field of drug delivery due to its ability to be used in the synthesis of PROTACs . Its use in click chemistry and its ability to label primary amines of proteins and other molecules make it a versatile tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG8-PFP ester involves the reaction of polyethylene glycol with azidoethanol, followed by esterification with pentafluorophenyl chloroformate. The reaction typically occurs in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions . The general procedure includes:

  • Dissolving polyethylene glycol in DMSO or DMF.
  • Adding azidoethanol to the solution and stirring at room temperature.
  • Introducing pentafluorophenyl chloroformate to the reaction mixture.
  • Allowing the reaction to proceed for several hours.
  • Purifying the product through column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using high-purity reagents and solvents.
  • Employing automated reactors for precise control of reaction conditions.
  • Implementing large-scale purification techniques such as high-performance liquid chromatography (HPLC) or large-scale recrystallization .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG8-PFP ester undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

    Esterification and Transesterification: The pentafluorophenyl ester group can react with primary amines to form stable amide bonds.

Common Reagents and Conditions

    CuAAC Reactions: Typically involve copper(I) catalysts and alkyne-containing molecules under mild conditions.

    SPAAC Reactions: Utilize strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.

    Esterification: Requires primary amines and can be performed in aqueous or organic solvents.

Major Products

    CuAAC and SPAAC Reactions: Yield triazole-linked products.

    Esterification: Produces amide-linked conjugates.

Comparison with Similar Compounds

Azido-PEG8-PFP ester is unique due to its combination of an azide group and a pentafluorophenyl ester group. Similar compounds include:

    Azido-PEG4-NHS ester: Contains an azide group and an N-hydroxysuccinimide ester group, used for similar bioconjugation applications.

    Azido-PEG8-acid: Features an azide group and a carboxylic acid group, used in click chemistry and bioconjugation.

    Azido-PEG8-amine: Contains an azide group and an amine group, used for labeling and conjugation.

These compounds share similar functionalities but differ in their specific reactive groups, making this compound particularly suitable for applications requiring both click chemistry and efficient bioconjugation .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36F5N3O10/c26-20-21(27)23(29)25(24(30)22(20)28)43-19(34)1-3-35-5-7-37-9-11-39-13-15-41-17-18-42-16-14-40-12-10-38-8-6-36-4-2-32-33-31/h1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLXHBTXSPGUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36F5N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401118846
Record name 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-azido-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055014-62-3
Record name 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-azido-, 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055014-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-azido-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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